![molecular formula C12H9BrN4O B4582438 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4582438.png)
5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions of appropriate precursors. For instance, a series of 1,3,4-oxadiazoles was synthesized through cyclization of substituted-benzoic acid N'-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazole-4-carbonyl]-hydrazide using phosphorus oxychloride at 120°C, highlighting a method that could be analogous to the synthesis of the compound (Rai et al., 2009).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectroscopic methods. For example, the spatial structure of certain 1,3,4-oxadiazole derivatives has been determined using X-ray diffraction analysis, providing insights into the molecular geometry that can be relevant for understanding the structural features of the compound of interest (Jiang et al., 2012).
Scientific Research Applications
Insecticidal Activities
Research on analogs containing 1,3,4-oxadiazole rings has demonstrated significant insecticidal activities against pests such as the diamondback moth (Plutella xylostella), suggesting potential agricultural applications for pest management. For instance, certain compounds exhibited high insecticidal efficacy, providing a foundation for the development of new pest control agents (Qi et al., 2014).
Antimicrobial and Antiproliferative Properties
Compounds featuring pyrazole and oxadiazole motifs have been explored for their antimicrobial properties, with some showing promising activity against pathogenic bacteria and fungi, indicating their potential in addressing antibiotic resistance and developing new antimicrobial agents (Farag et al., 2008). Furthermore, novel pyrazole derivatives have demonstrated antiproliferative effects against cancer cell lines, highlighting their potential in cancer research and therapy development (Ananda et al., 2016).
Molecular Docking and Drug Design
The synthesis and characterization of benzofuran and pyrazole derivatives, followed by molecular docking studies, have identified compounds with high binding affinity to DNA gyrase in Mycobacterium tuberculosis. This approach is critical in the design of novel therapeutics targeting specific proteins, offering insights into drug discovery and development (Sanjeeva et al., 2021).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have been assessed for their ability to inhibit corrosion of mild steel in acidic environments, demonstrating their utility in material science and engineering applications. Such studies are vital for the development of more durable and corrosion-resistant materials (Ammal et al., 2018).
properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4O/c13-10-6-14-17(7-10)8-11-15-12(16-18-11)9-4-2-1-3-5-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMLIZBHGGWGEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C=C(C=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Bromopyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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